

4-Methylcyclohexanecarboxylic Acid: A Versatile Scaffold for Organic Synthesis

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Compound of Interest

Compound Name: 4-Methylcyclohexanecarboxylic acid

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexanecarboxylic acid is a saturated cyclic carboxylic acid that serves as a valuable and versatile building block in modern organic synthesis.^[1] Its rigid cyclohexane core, substituted with a reactive carboxylic acid handle and a methyl group, provides a unique three-dimensional structure that is increasingly utilized in the design and synthesis of pharmaceuticals, advanced materials, and agrochemicals. The presence of cis and trans isomers, arising from the relative orientation of the methyl and carboxyl groups, offers an additional layer of structural diversity that can be exploited to fine-tune the physicochemical and biological properties of target molecules.^[1] This document provides detailed application notes and experimental protocols for the use of **4-methylcyclohexanecarboxylic acid** in organic chemistry, with a focus on its application in drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of **4-methylcyclohexanecarboxylic acid** is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₄ O ₂	[1]
Molecular Weight	142.20 g/mol	[1]
Melting Point	108-111 °C (mixture of isomers)	[2]
Boiling Point	134-136 °C at 15 mmHg	[2]
Density	~1.005 g/mL	[2]
Isomerism	Exists as cis and trans isomers	[1]

Applications in Organic Synthesis

The utility of **4-methylcyclohexanecarboxylic acid** as a building block stems from the reactivity of its carboxylic acid group, which can be readily transformed into a variety of functional groups, including esters, amides, and acid chlorides.[\[3\]](#)

Pharmaceutical Applications

The 4-methylcyclohexane scaffold is a privileged motif in medicinal chemistry, appearing in a number of biologically active molecules. Its lipophilic nature can enhance membrane permeability and oral bioavailability of drug candidates.

1. Precursor to Tranexamic Acid Analogues:

Tranexamic acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an important antifibrinolytic agent used to treat or prevent excessive blood loss.[\[1\]](#)[\[4\]](#) While industrial syntheses of tranexamic acid often start from other precursors, a conceptual synthetic pathway from **trans-4-methylcyclohexanecarboxylic acid** can be envisioned, highlighting its potential in the synthesis of this important drug and its derivatives. This conceptual pathway underscores the utility of the parent molecule as a starting material for accessing valuable pharmaceutical agents.

2. Scaffold for Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors:

DGAT1 is a key enzyme in triglyceride synthesis, and its inhibition is a promising strategy for the treatment of obesity and type 2 diabetes.^{[5][6]} Several potent DGAT1 inhibitors feature a cyclohexanecarboxylic acid head group, which is crucial for binding to the enzyme's active site.^[5] The **4-methylcyclohexanecarboxylic acid** scaffold can be utilized to generate novel DGAT1 inhibitors with potentially improved pharmacokinetic profiles. The methyl group can provide a handle for modulating lipophilicity and metabolic stability.

Below is a table summarizing the activity of a known DGAT1 inhibitor containing a cyclohexanecarboxylic acid moiety, providing a benchmark for the development of new analogues.

Compound	Target	IC ₅₀ (nM)	Biological Effect	Reference(s)
A-922500	Human DGAT1	9	Potent and selective inhibitor	[7]
A-922500	Mouse DGAT1	22	Orally bioavailable	[7]

Materials Science Applications

The rigid and well-defined structure of the 4-methylcyclohexyl group makes it an attractive component for the synthesis of liquid crystals.^[8] The incorporation of this moiety can influence the mesomorphic properties, such as the clearing point and viscosity, of the final material. Ester and amide derivatives of **4-methylcyclohexanecarboxylic acid** can be coupled with aromatic cores to generate novel liquid crystalline compounds.

Experimental Protocols

The following are detailed protocols for common transformations of **4-methylcyclohexanecarboxylic acid**.

Protocol 1: Fischer Esterification for the Synthesis of Methyl 4-Methylcyclohexanecarboxylate

This protocol describes the acid-catalyzed esterification of **4-methylcyclohexanecarboxylic acid** with methanol.

Materials:

- **4-Methylcyclohexanecarboxylic acid** (1.0 eq)
- Anhydrous methanol (10-20 eq)
- Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry round-bottom flask, dissolve **4-methylcyclohexanecarboxylic acid** in an excess of anhydrous methanol.
- With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

- Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purify the product by distillation or column chromatography to obtain pure methyl 4-methylcyclohexanecarboxylate. A similar Fischer esterification has been reported to yield the product in 83% yield.[\[1\]](#)

Protocol 2: Amide Coupling for the Synthesis of N-Benzyl-4-methylcyclohexanecarboxamide

This protocol describes the synthesis of an amide derivative using a common coupling agent.

Materials:

- **4-Methylcyclohexanecarboxylic acid** (1.0 eq)
- N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 eq)
- 4-Dimethylaminopyridine (DMAP) (catalytic amount)
- Benzylamine (1.1 eq)
- Anhydrous dichloromethane (DCM)
- 1 M Hydrochloric acid

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Equipment:

- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve **4-methylcyclohexanecarboxylic acid** and benzylamine in anhydrous DCM.
- Add a catalytic amount of DMAP to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Add DCC or EDC portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
- Once the reaction is complete, filter off the dicyclohexylurea byproduct (if DCC is used).
- Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired amide.

Visualizations

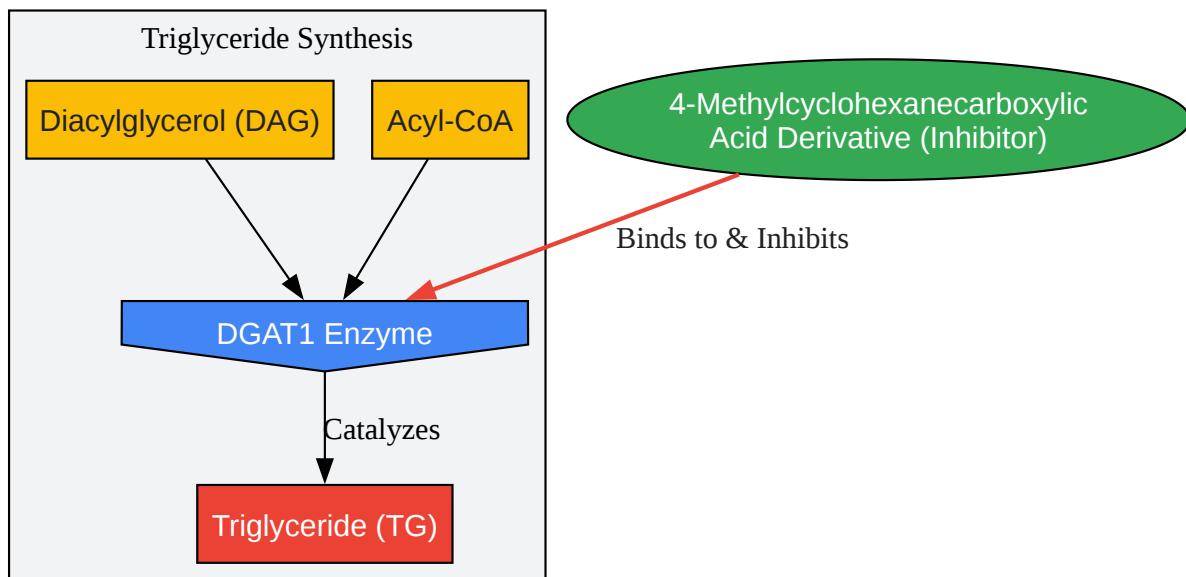
Experimental Workflow for Derivatization



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Caption: General workflow for the synthesis of ester or amide derivatives from **4-methylcyclohexanecarboxylic acid**.

Conceptual Role in DGAT1 Inhibition



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Caption: Conceptual diagram of DGAT1 inhibition by a **4-methylcyclohexanecarboxylic acid** derivative.

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